1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine
Description
1-(4-Chlorobenzyl)-1H-1,2,4-triazol-3-amine is a nitrogen-rich heterocyclic compound characterized by a 1,2,4-triazole core substituted with a 4-chlorobenzyl group at the 1-position and an amine group at the 3-position. For instance, triazol-3-amine derivatives are often synthesized via reactions involving alkyl orthoesters (TEOF) and sodium azide, as seen in the preparation of related nitrogen-rich heterocycles .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c10-8-3-1-7(2-4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDJXOOKDYDYGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 1H-1,2,4-triazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 4-chlorobenzyl chloride is added to a solution of 1H-1,2,4-triazole and the base in the solvent. The mixture is then heated to promote the nucleophilic substitution reaction, resulting in the formation of this compound.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Chlorobenzyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted triazole derivatives.
Common Reagents and Conditions: Typical reagents include bases (e.g., NaOH, K2CO3), oxidizing agents (e.g., H2O2, KMnO4), and reducing agents (e.g., NaBH4, LiAlH4). Reaction conditions often involve heating and the use of solvents like DMF or DMSO.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has been investigated for its potential as an antibacterial and antifungal agent. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. For instance, studies have shown that certain triazole derivatives demonstrate minimum inhibitory concentrations (MIC) comparable to established antibiotics like ceftriaxone and levofloxacin .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. The 3-amino-1,2,4-triazole scaffold has been found to possess bioactivities against different cancer types. For example, aryl-substituted triazoles have shown promise as antiangiogenic agents and in inhibiting tumor growth . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Mechanism of Action
The mechanism by which 1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine exerts its effects typically involves binding to active sites on enzymes or receptors. This binding can inhibit enzyme activity or alter conformational states of proteins involved in disease processes .
Biological Studies
Biological Target Interactions
Research into the interactions of this compound with biological targets is ongoing. Studies have employed molecular docking techniques to predict how the compound binds to various enzymes and receptors. Such insights are crucial for understanding its pharmacological profile and therapeutic applications .
Toxicity and Safety Evaluations
In vitro studies have also evaluated the cytotoxicity of this compound against different cell lines. For example, compounds derived from this triazole have shown varying degrees of cytotoxicity against human cancer cells while exhibiting lower toxicity towards normal fibroblast cells .
Industrial Applications
Chemical Synthesis Intermediates
The compound serves as an important intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Its unique chemical properties facilitate the development of novel compounds with enhanced biological activities .
Material Science Applications
Due to its distinctive chemical structure, this compound is being explored for use in developing new materials. Its stability and reactivity make it suitable for applications in coatings and other industrial products .
Summary Table of Applications
| Application Area | Description | Examples/Findings |
|---|---|---|
| Medicinal Chemistry | Antibacterial and antifungal properties; potential anticancer activity | MIC comparable to ceftriaxone; antiangiogenic effects |
| Biological Studies | Interaction with biological targets; toxicity evaluations | Molecular docking studies; cytotoxicity assessments |
| Industrial Applications | Intermediate in chemical synthesis; potential in material science | Development of novel pharmaceuticals and coatings |
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations:
- Substituent Position : The para-chloro substituent in the target compound likely offers optimal electronic effects for interactions with biological targets compared to ortho-substituted analogs (e.g., 2-chlorobenzyl), which may face steric constraints .
- Halogen Effects : Fluorine substitution (e.g., 4-fluorobenzyl) introduces metabolic stability but reduces molecular weight and lipophilicity relative to chlorine .
- Bulkier Groups : Dichloro or trifluoromethyl substitutions increase molecular weight and may improve target selectivity but reduce solubility .
Biological Activity
1-(4-Chlorobenzyl)-1H-1,2,4-triazol-3-amine is a triazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antifungal research. This compound is part of a larger class of 1,2,4-triazoles known for their potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its anticancer and antifungal properties based on various studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a triazole ring substituted with a 4-chlorobenzyl group. The synthesis typically involves multi-step reactions that can yield various derivatives with differing biological activities. For example, one method reported yields of 81% for related triazole derivatives through N-alkylation processes .
Anticancer Activity
Numerous studies have investigated the anticancer properties of triazole derivatives, including this compound. In a study where several triazole analogs were tested against a panel of cancer cell lines, significant growth inhibition was observed. For instance:
- CNS Cancer Cell Line SNB-75 : Exhibited a growth inhibition percentage (PGI) of 41.25% when treated with certain triazole derivatives .
The mechanism behind the anticancer activity is believed to involve the inhibition of tumor proliferation and angiogenesis—processes critical for tumor growth and metastasis. The dual action of targeting both tumor cells and blood vessel formation presents a promising therapeutic strategy .
Antifungal Activity
In addition to anticancer effects, this compound has shown potential as an antifungal agent. Research indicates that certain derivatives exhibit minimum inhibitory concentrations (MIC) as low as 0.0125 mg/mL against various fungal strains . The presence of specific substituents on the triazole ring can enhance antifungal activity:
- Substituent Influence : The activity order among compounds with different substituents indicates that specific aromatic groups significantly affect antifungal potency .
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for 1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine, and what reaction conditions yield high purity?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or multi-component reactions. A validated approach involves reacting 4-chlorobenzyl chloride with 1H-1,2,4-triazol-3-amine under basic conditions (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours . Microwave-assisted synthesis (e.g., 100–120°C, 30–60 minutes) significantly improves yield (up to 85%) and reduces side products . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Purity can be confirmed by HPLC (C18 column, acetonitrile/water mobile phase) with >98% purity achievable .
Q. How can spectroscopic techniques characterize the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : The 4-chlorobenzyl group shows aromatic protons at δ 7.2–7.4 ppm (doublets, J = 8.4 Hz) and a benzylic CH₂ signal at δ 5.5 ppm. The triazole ring protons appear as singlets between δ 8.1–8.3 ppm .
- X-ray Crystallography : Single-crystal analysis confirms the planar triazole ring and dihedral angle between the triazole and chlorobenzyl groups (~75°), critical for understanding steric effects in binding interactions .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 223.06 (calculated for C₉H₈ClN₄) .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating the biological activity of this compound against viral targets?
Methodological Answer:
- HIV-1 Reverse Transcriptase (RT) Inhibition : Use a non-radioactive ELISA-based assay with poly(rC)-oligo(dG) as template-primer. IC₅₀ values can be determined by comparing inhibition rates to standard inhibitors like nevirapine .
- Cytotoxicity Testing : Perform MTT assays on human T-lymphocyte (MT-4) cells to establish selectivity indices (SI = CC₅₀/IC₅₀). A SI >10 indicates therapeutic potential .
- Enzyme Kinetics : Analyze competitive/non-competitive inhibition via Lineweaver-Burk plots using varying dNTP concentrations .
Q. How can computational modeling predict the binding affinity of this compound to target enzymes?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to dock the compound into the hydrophobic pocket of HIV-1 RT (PDB ID: 1RTD). Key interactions include π-π stacking with Tyr181/Tyr188 and hydrogen bonding with Lys101 .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-enzyme complexes. RMSD values <2 Å indicate stable binding .
- QSAR Models : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with RT inhibitory activity .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization : Validate protocols using positive controls (e.g., efavirenz for RT assays) and ensure consistent cell lines/passage numbers .
- Metabolite Interference : Perform LC-MS/MS to check for degradation products in cell culture media that may alter activity .
- Structural Confirmation : Re-analyze compound batches via XRD or 2D NMR (e.g., HSQC, HMBC) to rule out regioisomeric impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
